2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide
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Overview
Description
2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a bromine atom, a hydroxy group, and a phenylmethoxyphenyl group attached to a propanamide backbone.
Preparation Methods
The synthesis of 2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by the introduction of the hydroxy and phenylmethoxyphenyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide can be compared with similar compounds such as:
2-bromo-N-hydroxy-N-(2-methylphenyl)propanamide: This compound has a methyl group instead of a phenylmethoxy group, leading to different chemical and biological properties.
2-bromo-N-hydroxy-N-(2-chlorophenyl)propanamide: The presence of a chlorine atom instead of a phenylmethoxy group results in distinct reactivity and applications.
Properties
CAS No. |
34288-01-2 |
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Molecular Formula |
C16H16BrNO3 |
Molecular Weight |
350.21 g/mol |
IUPAC Name |
2-bromo-N-hydroxy-N-(2-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H16BrNO3/c1-12(17)16(19)18(20)14-9-5-6-10-15(14)21-11-13-7-3-2-4-8-13/h2-10,12,20H,11H2,1H3 |
InChI Key |
UXFHWBQCOJWIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C1=CC=CC=C1OCC2=CC=CC=C2)O)Br |
Origin of Product |
United States |
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